Bis-PEG6-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O10/c17-15(18)1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGEYNLLRKUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bis-PEG6-acid: A Homobifunctional Linker for Advanced Bioconjugation and Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bis-PEG6-acid is a versatile, homobifunctional crosslinking reagent widely employed in the fields of bioconjugation, drug delivery, and diagnostics. Its structure, featuring a hydrophilic hexaethylene glycol (PEG6) spacer flanked by two terminal carboxylic acid groups, provides a flexible and soluble bridge for covalently linking molecules. This guide details the chemical structure, physicochemical properties, and common applications of this compound, with a focus on its utility in creating stable bioconjugates for research and therapeutic development.

Core Chemical Structure and Properties

This compound, systematically named 3,6,9,12,15,18-hexaoxaeicosanedioic acid, is characterized by a linear chain of six repeating ethylene glycol units, which imparts hydrophilicity and biocompatibility to the conjugates it forms.[1][2] The terminal carboxylic acid groups are the reactive handles for conjugation, typically with primary amines, to form stable amide bonds.[1][2]

The chemical structure of this compound is as follows:

HOOC-(CH₂)₂-(O-CH₂-CH₂)₆-O-(CH₂)₂-COOH

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₁₀ | [2] |

| Molecular Weight | 382.40 g/mol | |

| Purity | ≥95% | |

| CAS Number | 119189-70-7 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and most organic solvents | |

| Topological Polar Surface Area (TPSA) | 129.98 Ų | |

| logP | 0.0354 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 8 | |

| Rotatable Bonds | 21 |

Synthesis Overview

While detailed proprietary synthesis protocols are not always publicly available, the general synthetic route for this compound and similar α,ω-dicarboxylic acid PEG derivatives involves the esterification of the terminal hydroxyl groups of a polyethylene glycol with a suitably protected carboxylic acid-containing molecule. A common strategy is the reaction of hexaethylene glycol with a protected form of a halo-acid, followed by deprotection and oxidation of the terminal alcohol groups to carboxylic acids. Another approach involves the direct esterification of a PEG diol with an acid anhydride, followed by hydrolysis.

Applications in Bioconjugation and Drug Development

The primary utility of this compound lies in its ability to act as a homobifunctional linker, connecting two molecules that possess primary amine groups. This is particularly valuable in the development of complex bioconjugates.

Protein and Peptide Modification

This compound is frequently used for the PEGylation of proteins and peptides. The hydrophilic PEG chain can enhance the solubility and stability of the modified biomolecule, reduce its immunogenicity, and improve its pharmacokinetic profile. The reaction involves the activation of the carboxylic acid groups, typically with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more reactive intermediate that readily couples with primary amines on the protein or peptide surface.

Antibody-Drug Conjugates (ADCs)

In the realm of targeted therapeutics, this compound and its derivatives serve as components of the linker in antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceuticals where a monoclonal antibody is linked to a cytotoxic drug. The linker's role is critical, and the PEG component can enhance the solubility and stability of the ADC.

Drug Delivery Systems

The hydrophilic nature of the PEG spacer in this compound makes it a valuable component in various drug delivery systems. It can be used to functionalize nanoparticles, liposomes, and other drug carriers to improve their biocompatibility, circulation time, and drug-loading capacity. The terminal carboxylic acids provide anchor points for attaching targeting ligands or therapeutic molecules.

PROTACs

This compound is also utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker's length and composition, often incorporating PEG units, are crucial for optimal PROTAC activity.

Experimental Protocol: General Procedure for Protein Conjugation using this compound and EDC/NHS Chemistry

This protocol outlines a general method for conjugating a protein to another amine-containing molecule using this compound as a crosslinker. The specific amounts and reaction conditions should be optimized for the particular molecules being conjugated.

Materials:

-

This compound

-

Protein to be conjugated (in an amine-free buffer, e.g., MES or PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Solution (e.g., hydroxylamine, glycine, or Tris buffer)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF) or directly in the Activation Buffer.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A common starting point is a 2-5 fold molar excess of each.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated this compound intermediate.

-

-

Conjugation to the First Protein:

-

Dissolve the first protein in the Coupling Buffer.

-

Add the activated this compound solution to the protein solution. The molar ratio of activated linker to protein should be optimized, but a 10-20 fold molar excess of the linker is a common starting point.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the Intermediate (Optional but Recommended):

-

Remove the excess unreacted this compound and byproducts using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer.

-

-

Conjugation to the Second Amine-Containing Molecule:

-

Add the second amine-containing molecule to the purified, linker-activated protein solution. The molar ratio will depend on the desired final conjugate.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching solution to the reaction mixture to stop the reaction and hydrolyze any remaining active NHS esters. Incubate for 15-30 minutes at room temperature.

-

-

Final Purification:

-

Purify the final conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis.

-

-

Characterization:

-

Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the conjugation ratio.

-

Visualizations

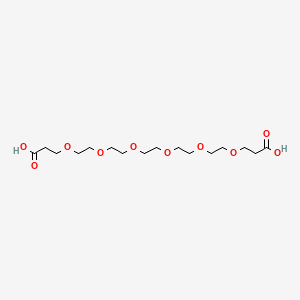

Caption: Chemical Structure of this compound.

Caption: General experimental workflow for crosslinking using this compound.

Caption: Logical relationship in the formation of a bioconjugate.

References

Bis-PEG6-acid: A Technical Guide for Researchers in Drug Development

For Immediate Release

This technical guide provides an in-depth overview of Bis-PEG6-acid, a homobifunctional crosslinker integral to advancements in bioconjugation and drug delivery. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, experimental applications, and its role in enhancing therapeutic efficacy.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a six-unit PEG chain flanked by carboxylic acid groups at both termini. This structure imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media. The terminal carboxylic acids are reactive towards primary amine groups, forming stable amide bonds, a reaction commonly employed in bioconjugation.

| Property | Data | Reference(s) |

| Molecular Weight | 382.40 g/mol | [1][2][3] |

| Molecular Formula | C₁₆H₃₀O₁₀ | [1][3] |

| CAS Number | 119189-70-7 | |

| Purity | Typically ≥95% or 98% | |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Soluble in water and most organic solvents | |

| Storage Conditions | -20°C, desiccated | |

| Functional Groups | Carboxylic Acid (x2) |

Applications in Drug Development

The primary utility of this compound lies in its capacity as a molecular linker. Its applications are diverse and critical in the development of novel therapeutics:

-

PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecules. PEGylation can increase the hydrodynamic size of a therapeutic, prolonging its circulation half-life by reducing renal clearance and shielding it from enzymatic degradation.

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG component of the linker can improve the solubility and stability of the ADC.

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and composition are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Nanoparticle Surface Modification: The hydrophilic nature of the PEG chain helps to reduce non-specific protein adsorption on the surface of nanoparticles, which can decrease their clearance by the immune system and improve their pharmacokinetic profile.

Experimental Protocols

The following is a representative protocol for the conjugation of an amine-containing molecule to this compound using carbodiimide chemistry. This procedure can be adapted for various applications, such as peptide crosslinking or functionalizing a molecule for further conjugation.

Objective: To covalently link an amine-containing molecule (e.g., a peptide or a protein) to both ends of the this compound linker.

Materials:

-

This compound

-

Amine-containing molecule (Molecule-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a stock solution of the amine-containing molecule in the Coupling Buffer.

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.

-

-

Activation of this compound:

-

In a reaction vessel, dissolve this compound in Activation Buffer.

-

Add a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.

-

Add a 2-5 fold molar excess of EDC to the solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated Bis-PEG6 ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Adjust the pH of the activated this compound solution to 7.2-8.0 by adding Coupling Buffer.

-

Immediately add the amine-containing molecule to the reaction mixture. A molar ratio of 1:2.2 (this compound : Molecule-NH₂) is recommended to ensure both carboxylic acid groups react.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Remove unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the conjugated product.

-

-

Characterization:

-

Confirm the successful conjugation and determine the purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Visualizing Molecular Interactions and Workflows

To better illustrate the utility of this compound in drug development, the following diagrams depict a typical experimental workflow for bioconjugation and the conceptual signaling pathway of a targeted therapy enabled by a PEG linker.

References

A Technical Guide to Bis-PEG6-acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG6-acid is a homobifunctional crosslinking reagent widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure features a hexaethylene glycol (PEG6) spacer flanked by a carboxylic acid group at each terminus. This configuration imparts hydrophilicity, enhancing the solubility and reducing the immunogenicity of conjugated molecules, while the terminal carboxyl groups provide reactive handles for covalent attachment to primary amines. This guide provides an in-depth overview of the technical specifications, key applications, and detailed experimental protocols for the effective use of this compound.

Core Properties and Specifications

The consistent quality and defined structure of this compound are critical for reproducible experimental outcomes. The key specifications are summarized below.

| Property | Value | Source(s) |

| CAS Number | 119189-70-7 | [1][2][3] |

| Molecular Formula | C₁₆H₃₀O₁₀ | [1][2] |

| Molecular Weight | 382.40 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% to >98% | |

| Solubility | Soluble in water and many organic solvents | |

| Functional Groups | Two terminal carboxylic acids |

Key Applications in Research and Drug Development

The primary utility of this compound lies in its ability to act as a hydrophilic spacer and crosslinker. The terminal carboxylic acids can be activated to react with primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable amide bonds. This process, known as PEGylation, is a cornerstone of modern biopharmaceutical development.

Antibody-Drug Conjugates (ADCs): this compound can be used as a component of the linker in ADCs, connecting a cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.

Protein and Peptide Modification: PEGylation with this compound can increase the serum half-life, improve stability, and reduce the immunogenicity of therapeutic proteins and peptides.

Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to enhance their biocompatibility, reduce non-specific protein adsorption, and provide anchor points for the attachment of targeting ligands.

Experimental Protocols

The following protocols provide a detailed methodology for the activation of this compound and its conjugation to amine-containing molecules.

Protocol 1: EDC/NHS-Mediated Activation of this compound (Aqueous Method)

This protocol describes the activation of the carboxylic acid groups of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an aqueous environment, followed by conjugation to a protein.

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Amine-containing protein (e.g., antibody, enzyme)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.

-

Prepare a stock solution of this compound in the Activation Buffer.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

-

Prepare a solution of the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of this compound:

-

In a reaction tube, combine the this compound solution with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming a semi-stable NHS ester.

-

-

Conjugation to the Protein:

-

Immediately add the activated this compound solution to the protein solution. A 1.5- to 10-fold molar excess of the activated linker to the protein is a recommended starting point, though this should be optimized for the specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess reagents and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Characterization of the PEGylated Protein

Confirmation of successful PEGylation and determination of the degree of modification are crucial for ensuring the quality and consistency of the final product.

Materials:

-

SDS-PAGE system (gels, running buffer, loading buffer)

-

Protein stain (e.g., Coomassie Brilliant Blue)

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

SDS-PAGE Analysis:

-

Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.

-

A successful PEGylation will result in a noticeable increase in the molecular weight of the protein, causing it to migrate slower than the un-PEGylated protein.

-

-

Mass Spectrometry:

-

Analyze the purified conjugate by mass spectrometry to confirm the covalent attachment of the this compound linker and to determine the degree of PEGylation (i.e., the number of PEG linkers attached to each protein molecule).

-

Visualizations

Experimental Workflow for Protein PEGylation

Caption: Workflow for the PEGylation of a protein using this compound.

EDC/NHS-Mediated Amide Bond Formation

References

Navigating the Solubility Landscape of Bis-PEG6-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG6-acid, a homobifunctional PEG linker critical in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent in both aqueous and organic media is paramount for its effective application in experimental design and formulation development. This document summarizes available solubility data, details established experimental protocols for solubility determination, and provides a logical framework for its application.

Core Concepts: Understanding the Solubility of this compound

This compound, characterized by a polyethylene glycol (PEG) spacer of six ethylene glycol units flanked by terminal carboxylic acid groups, exhibits a favorable solubility profile for many biochemical applications. The inherent hydrophilicity of the PEG chain significantly contributes to its solubility in aqueous solutions[1][2][3]. The terminal carboxylic acid groups, while polar, can influence the overall solubility depending on the pH and the counter-ions present.

While specific quantitative solubility data for this compound is not extensively published, the general consensus from suppliers and related compounds indicates high solubility in water and common polar organic solvents.

Quantitative Solubility Data

| Solvent | This compound (Qualitative) | Azido-PEG6-Alcohol (Quantitative) | Bis-PEG14-acid (Quantitative) |

| Water | High solubility in aqueous media[1][2] | ≥44.2 mg/mL | 350 mg/mL (ultrasonication may be needed) |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥41.3 mg/mL | Soluble |

| Dimethylformamide (DMF) | Soluble | Soluble | Soluble |

| Dichloromethane (DCM) | Soluble | ||

| Ethanol | ≥17.6 mg/mL |

Note: The quantitative data for Azido-PEG6-Alcohol and Bis-PEG14-acid should be considered as estimates for the potential solubility of this compound and not as direct substitutes. Experimental verification is crucial.

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic or equilibrium solubility of a compound and is recommended for obtaining accurate and reliable data for this compound. The following protocol is a detailed methodology based on this established technique and aligns with the principles outlined in the OECD 105 guideline.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., deionized water, DMSO, DMF, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid at the end of the equilibration period is necessary.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary study to determine the time to reach equilibrium is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The resulting value is the thermodynamic solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow, ensuring a systematic and reproducible approach.

References

Bis-PEG6-acid Hydrophilic Spacer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and bioconjugation, the role of hydrophilic spacers is increasingly critical. These molecular bridges enhance the solubility, stability, and pharmacokinetic properties of complex biologics and small molecule conjugates. Among these, Bis-PEG6-acid, a homobifunctional polyethylene glycol (PEG) derivative, has emerged as a versatile tool. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of this compound, with a focus on its utility in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of this compound

This compound is characterized by a central hexaethylene glycol (PEG6) chain flanked by two terminal carboxylic acid groups. This structure imparts a unique combination of hydrophilicity and reactivity, making it an ideal linker for a variety of applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various commercial suppliers. These values are representative and may vary slightly between different manufacturers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O₁₀ | [1] |

| Molecular Weight | 382.40 g/mol | [1] |

| Appearance | White to off-white solid or viscous oil | |

| Purity | ≥95% | |

| Solubility | Soluble in water and most organic solvents | [2] |

| pKa of Carboxylic Acids | ~4-5 | [3] |

Key Features and Advantages

The hydrophilic nature of the PEG6 spacer is a primary advantage, significantly increasing the aqueous solubility of molecules to which it is conjugated.[2] This is particularly beneficial for hydrophobic drug payloads in ADCs or complex ligands in PROTACs. The dicarboxylic acid functionality allows for the covalent attachment to two amine-containing molecules, acting as a flexible, hydrophilic bridge. The defined length of the PEG6 chain provides a precise spacer arm, which can be crucial for optimizing the biological activity of the final conjugate by minimizing steric hindrance.

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound (HOOC-PEG6-COOH) typically involves the oxidation of the corresponding diol, hexaethylene glycol (HO-PEG6-OH). While various oxidizing agents can be employed, a common laboratory-scale method utilizes potassium permanganate (KMnO₄) in a basic solution.

Experimental Protocol: Synthesis of this compound

Materials:

-

Hexaethylene glycol (HO-PEG6-OH)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve hexaethylene glycol in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Continue stirring overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, quench the reaction by adding a sufficient amount of hydrochloric acid until the solution is acidic (pH ~2). This will also neutralize the excess permanganate, forming a brown manganese dioxide precipitate.

-

Filter the mixture to remove the manganese dioxide.

-

Extract the aqueous filtrate multiple times with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be further purified by column chromatography if necessary.

Reactivity and Conjugation Chemistry

The terminal carboxylic acid groups of this compound readily react with primary amines to form stable amide bonds. This reaction is typically facilitated by carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to enhance efficiency and yield a more stable amine-reactive intermediate.

Experimental Protocol: EDC/NHS Coupling of this compound to an Amine-Containing Molecule

Materials:

-

This compound

-

Amine-containing molecule (e.g., peptide, protein, or small molecule ligand)

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching solution (e.g., Tris-HCl or glycine)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

In a separate tube, prepare fresh solutions of EDC and NHS in Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to this compound.

-

Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS-activated Bis-PEG6 ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated Bis-PEG6-NHS ester solution to the amine-containing molecule solution. A 1.5 to 10-fold molar excess of the activated linker is a common starting point, but this should be optimized for the specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using desalting columns, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.

-

Applications in Drug Development

The unique properties of this compound make it a valuable component in the design of sophisticated drug delivery systems and targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy and safety. PEG linkers, including this compound, are incorporated to enhance the hydrophilicity of the ADC, which can mitigate aggregation, improve stability, and lead to a better pharmacokinetic profile. The homobifunctional nature of this compound can be exploited to crosslink different components or to attach two payload molecules.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker's length, flexibility, and hydrophilicity are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. PEG linkers like this compound are frequently used to improve the solubility and cell permeability of PROTACs.

References

A Technical Guide to the Mechanism of Action of Bis-PEG6-acid in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Linkers as Active Participants in Therapy

The landscape of modern pharmacology is shifting from occupancy-driven inhibitors to event-driven modalities that can catalytically eliminate disease-causing proteins. At the forefront of this paradigm is the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins.[1][2][3]

This guide focuses on the mechanism of action of Bis-PEG6-acid , a bifunctional chemical linker that, while not a therapeutic agent in itself, plays a critical role in the efficacy of PROTACs.[4] this compound is a derivative of polyethylene glycol (PEG) containing six repeating ethylene glycol units, terminating in reactive groups that allow it to connect two different ligands. Its "mechanism of action" is defined by its function as a crucial component of a PROTAC, enabling the formation of a productive ternary complex and ultimately leading to the degradation of a target protein.[1] We will delve into the core PROTAC pathway, the specific contributions of the PEG6 linker, quantitative measures of efficacy, and the detailed experimental protocols used to validate this therapeutic strategy.

Core Mechanism of Action: The PROTAC-Mediated Protein Degradation Pathway

PROTACs function by bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The this compound linker is the essential bridge that makes this process possible. The overall mechanism, facilitated by the linker, can be broken down into the following key steps:

-

Binary Complex Formation: The PROTAC, once inside the cell, can independently bind to both the target POI and an E3 ligase, forming two separate binary complexes.

-

Ternary Complex Formation: The crucial step is the formation of a stable ternary complex, consisting of the POI, the PROTAC molecule (with its this compound linker), and the E3 ligase. The properties of the linker, such as its length and flexibility, are critical for the stability and productivity of this complex.

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

-

Recognition and Degradation by the Proteasome: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell.

-

Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can go on to bind another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

References

Applications of Dicarboxylic Acid PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dicarboxylic acid polyethylene glycol (PEG) linkers are versatile tools in biomedical research and drug development, offering a bridge between different molecules with the added benefits of the PEG spacer. Their homobifunctional nature, possessing a carboxylic acid group at each terminus of a flexible PEG chain, allows for the conjugation of a wide array of amine-containing molecules. This guide provides a comprehensive overview of the core applications, experimental protocols, and underlying principles of dicarboxylic acid PEG linkers.

Core Applications

Dicarboxylic acid PEG linkers have found utility in a multitude of applications, primarily driven by their ability to improve the physicochemical properties of the conjugated molecules. The PEG component enhances hydrophilicity, reduces immunogenicity, and can prolong circulation half-life in vivo.

Drug Delivery Systems

A primary application of dicarboxylic acid PEG linkers is in the development of advanced drug delivery systems. These linkers can be used to conjugate drugs to targeting moieties or to incorporate them into larger delivery vehicles like nanoparticles and hydrogels.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Dicarboxylic acid PEG linkers can be employed to connect the drug to the antibody, often through the lysine residues on the antibody surface. The PEG spacer can improve the ADC's solubility and stability, and by varying the PEG length, the drug-to-antibody ratio (DAR) and pharmacokinetic properties can be optimized.[1][2][] The use of PEG linkers can lead to higher ADC loading and create a protective shield around the payload, which can improve solubility, stability, and reduce aggregation.[4]

-

Nanoparticle Functionalization: Dicarboxylic acid PEG linkers are frequently used to modify the surface of nanoparticles.[5] The carboxylic acid groups can be activated to react with amine groups on the nanoparticle surface or on targeting ligands. This PEGylation process enhances the colloidal stability of nanoparticles, prevents their aggregation, and reduces their uptake by the reticuloendothelial system (RES), thereby prolonging their circulation time and improving their accumulation at the target site.

-

Hydrogel Formation: These linkers can act as crosslinking agents in the formation of hydrogels. By reacting with multi-armed amine-terminated polymers, dicarboxylic acid PEG linkers can create a three-dimensional network capable of entrapping drugs or cells for controlled release and tissue engineering applications. The length of the PEG chain influences the swelling ratio and mechanical properties of the hydrogel.

Bioconjugation and Proteomics

The ability of dicarboxylic acid PEG linkers to connect two molecules makes them valuable reagents in bioconjugation and proteomics.

-

Protein and Peptide Modification: These linkers can be used to conjugate proteins or peptides to other molecules, such as fluorescent dyes, biotin, or other proteins. This can be useful for creating diagnostic reagents, targeted imaging agents, or for studying protein-protein interactions.

-

Cross-linking Mass Spectrometry: In proteomics, dicarboxylic acid PEG linkers can be used as cross-linking agents to study protein-protein interactions and protein structures. By cross-linking nearby proteins or different domains of the same protein, researchers can gain insights into the spatial arrangement of these molecules within a cell or a protein complex.

Data Presentation

The choice of the dicarboxylic acid PEG linker, particularly its molecular weight, significantly impacts the properties of the resulting conjugate. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Dicarboxylic Acid PEG Linker Molecular Weight on Hydrogel and Nanoparticle Properties

| Property | Low Molecular Weight (< 2 kDa) | Medium Molecular Weight (2-10 kDa) | High Molecular Weight (> 10 kDa) |

| Hydrogel Swelling Ratio | Lower | Moderate | Higher |

| Hydrogel Mechanical Strength | Higher compressive and tensile modulus | Moderate | Lower compressive and tensile modulus |

| Protein Adsorption | Higher potential for protein adsorption | Optimal for reducing protein adsorption (2-5 kDa range) | Lower protein adsorption with high PEG density |

| Nanoparticle Cellular Uptake | Can be high, but varies with system | Can be optimal for cellular uptake, but is system-dependent | May decrease cellular uptake due to steric hindrance |

| In Vivo Circulation Half-Life | Short | Moderate | Long |

| Renal Clearance | Fast | Slower | Very Slow |

Table 2: Comparative In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different PEG Linker Lengths

| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |

| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~1.5 |

| PEG4k | ZHER2-PEG4k-MMAE | NCI-N87 | ~6.75 |

| PEG10k | ZHER2-PEG10k-MMAE | NCI-N87 | ~33.75 |

| PEG8 | anti-Trop2-PEG8-MMAE | MDA-MB-231 | ~0.5 |

| PEG12 | anti-Trop2-PEG12-MMAE | MDA-MB-231 | ~0.6 |

| PEG24 | anti-Trop2-PEG24-MMAE | MDA-MB-231 | ~0.8 |

Note: Data is compiled from different studies and should be interpreted as indicative of general trends.

Table 3: Drug Loading and Release from PEG-based Nanoparticles and Hydrogels

| Formulation | Drug | Drug Loading Capacity (%) | Cumulative Release (%) | Time (hours) | Reference |

| PhA-PEG2000 NPs | Pyropheophorbide-a | 21.2 | - | - | |

| PhA-PEG5000 NPs | Pyropheophorbide-a | 9.7 | - | - | |

| PLGA-co-PEG 0% NPs | Doxorubicin | - | ~20 | 100 | |

| PLGA-co-PEG 5% NPs | Doxorubicin | - | ~35 | 100 | |

| PLGA-co-PEG 10% NPs | Doxorubicin | - | ~45 | 100 | |

| PLGA-co-PEG 15% NPs | Doxorubicin | - | ~55 | 100 | |

| PVAm-PEG-Doxo Hydrogel | Doxorubicin | - | ~60 (pH 5.5), ~20 (pH 7.4) | 120 |

Note: Drug loading and release kinetics are highly dependent on the specific formulation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of dicarboxylic acid PEG linkers. The following are representative protocols for key experiments.

Synthesis of a Dicarboxylic Acid PEG Linker (HOOC-PEG-COOH)

This protocol describes a general method for the synthesis of a dicarboxylic acid PEG linker from a PEG-diol.

Materials:

-

Poly(ethylene glycol) diol (PEG-diol) of desired molecular weight

-

Succinic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Dissolve PEG-diol (1 equivalent) and succinic anhydride (2.2 equivalents) in anhydrous DCM in a round-bottom flask.

-

Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the DCM using a rotary evaporator.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding an excess of cold diethyl ether.

-

Collect the precipitate by filtration and wash it with cold diethyl ether.

-

Dry the final product, HOOC-PEG-COOH, under vacuum.

EDC/NHS Coupling of a Dicarboxylic Acid PEG Linker to a Protein

This protocol outlines the two-step carbodiimide-mediated coupling of a dicarboxylic acid PEG linker to the primary amines (e.g., lysine residues) of a protein.

Materials:

-

Dicarboxylic acid PEG linker (HOOC-PEG-COOH)

-

Protein to be conjugated

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting column

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Dissolve the HOOC-PEG-COOH linker in Activation Buffer.

-

Add EDC (e.g., 5-10 fold molar excess over the linker) and NHS or Sulfo-NHS (e.g., 2-5 fold molar excess over the linker) to the linker solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.

-

-

Conjugation to the Protein:

-

Dissolve the protein in the Coupling Buffer.

-

Add the activated PEG-linker solution to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes.

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Cytotoxicity Assessment using MTT Assay

This protocol describes a general method to assess the cytotoxicity of a drug conjugated to a dicarboxylic acid PEG linker.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Drug-conjugated dicarboxylic acid PEG linker

-

Free drug (as a control)

-

Untreated control (cells with medium only)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the drug-PEG conjugate and the free drug in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the different concentrations of the test compounds to the respective wells. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Mandatory Visualizations

Signaling Pathway: PI3K/Akt Pathway Activation by a HER2-Targeted PEGylated Nanoparticle

Dicarboxylic acid PEG linkers are instrumental in the construction of targeted nanoparticles for cancer therapy. For instance, a nanoparticle carrying a therapeutic payload can be functionalized with a dicarboxylic acid PEG linker, which is then conjugated to an antibody targeting a cancer-specific receptor like HER2. Upon binding to HER2 on a cancer cell, the nanoparticle is internalized, and the drug is released, potentially activating or inhibiting key signaling pathways. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival and is often dysregulated in cancer.

Caption: PI3K/Akt signaling pathway activated by a HER2-targeted nanoparticle.

Experimental Workflow: EDC/NHS Coupling of Dicarboxylic Acid PEG to an Antibody

The covalent attachment of a dicarboxylic acid PEG linker to an antibody is a fundamental step in the creation of various bioconjugates, including ADCs. The following workflow illustrates the key steps involved in this process.

Caption: Workflow for EDC/NHS coupling of a dicarboxylic acid PEG linker to an antibody.

Logical Relationship: Cross-linking Mass Spectrometry Workflow for Protein Interaction Analysis

Dicarboxylic acid PEG linkers can be used as cross-linkers to stabilize protein-protein interactions for identification by mass spectrometry. This workflow outlines the major steps in such an experiment.

Caption: Workflow for cross-linking mass spectrometry using a dicarboxylic acid PEG linker.

References

An In-depth Technical Guide to Bioconjugation with Bis-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG6-acid is a homobifunctional crosslinking reagent widely employed in the field of bioconjugation. Its structure features a central hexaethylene glycol (PEG6) chain flanked by a carboxylic acid group at each terminus. This symmetrical design allows for the covalent linkage of two amine-containing biomolecules, or the conjugation of a single biomolecule to a surface or nanoparticle functionalized with primary amines. The hydrophilic PEG spacer imparts several advantageous properties to the resulting conjugate, including enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use in bioconjugation, and methods for the characterization of the resulting conjugates.

Core Principles of Bioconjugation with this compound

The primary application of this compound involves the formation of stable amide bonds with primary amines present on biomolecules, such as the lysine residues of proteins.[][4] This reaction is typically mediated by carbodiimide chemistry, most commonly utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5]

The process occurs in two principal steps:

-

Activation of Carboxylic Acids: EDC reacts with the carboxyl groups of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Formation of a Stable Amine-Reactive Ester and Subsequent Amidation: To improve reaction efficiency and stability, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate readily reacts with primary amines on the target biomolecule to form a stable amide bond, releasing NHS.

Physicochemical and Reactive Properties of this compound

A clear understanding of the properties of this compound is crucial for its effective application in bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₁₀ | |

| Molecular Weight | 382.40 g/mol | |

| Purity | ≥95% | |

| Functional Groups | Two terminal carboxylic acids (-COOH) | |

| Solubility | Soluble in aqueous media, DMSO, and DMF | |

| Storage Conditions | -20°C, desiccated | |

| Reactivity | Reacts with primary amines in the presence of activators (e.g., EDC, DCC) |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for bioconjugation using this compound.

References

An In-depth Technical Guide to the Fundamental Principles of PEGylation with Bis-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, such as proteins, peptides, and small drugs. This process is a cornerstone in drug development, offering a multitude of benefits to enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule. The addition of the hydrophilic and biocompatible PEG polymer effectively increases the hydrodynamic radius of the conjugated molecule. This increased size shields it from enzymatic degradation and reduces renal clearance, thereby extending its circulation half-life in the body.[1][2][3] Furthermore, the PEG chain can mask epitopes on the surface of protein therapeutics, reducing their immunogenicity and antigenicity.[4]

Key advantages of PEGylation include:

-

Extended Circulating Half-Life: By increasing the molecule's size, PEGylation slows its clearance from the body, leading to a longer duration of therapeutic action and reduced dosing frequency.[1]

-

Improved Solubility and Stability: PEGylation can enhance the solubility of hydrophobic drugs and protect therapeutic proteins from proteolytic degradation.

-

Reduced Immunogenicity: The PEG "shield" can prevent the recognition of the therapeutic molecule by the immune system, minimizing the risk of an adverse immune response.

-

Enhanced Bioavailability: By prolonging circulation time and improving stability, PEGylation can lead to increased overall exposure of the body to the drug.

Bis-PEG6-acid: A Homobifunctional Linker

This compound is a specific type of PEGylation reagent characterized by a hexaethylene glycol (PEG6) spacer flanked by two terminal carboxylic acid groups. This homobifunctional nature allows for the crosslinking of molecules or the attachment of two separate molecules. The PEG6 spacer provides a desirable balance of hydrophilicity and a defined length, which is crucial for optimizing the properties of the resulting conjugate.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₁₀ | |

| Molecular Weight | 382.40 g/mol | |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Soluble in water and most organic solvents | |

| Functional Groups | Two terminal carboxylic acids (-COOH) |

The Chemistry of Conjugation: Activating this compound

The covalent attachment of this compound to a target molecule, typically a protein or peptide, is achieved by forming a stable amide bond between the carboxylic acid groups of the PEG linker and primary amine groups (e.g., from lysine residues or the N-terminus) on the protein. This reaction requires the activation of the carboxylic acid groups, most commonly through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The activation process proceeds in two steps:

-

EDC Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

-

NHS Ester Formation: This unstable intermediate readily reacts with NHS to form a more stable amine-reactive NHS ester. This two-step process is favored as it improves the efficiency of the subsequent reaction with the amine-containing molecule and reduces side reactions.

The resulting NHS-activated this compound can then efficiently react with primary amines on the target molecule to form a stable amide linkage.

Experimental Protocols

The following protocols provide a general framework for the PEGylation of a model protein with this compound. Optimization of reaction conditions, such as molar ratios and incubation times, is crucial for achieving the desired degree of PEGylation.

Materials

-

This compound

-

Model Protein (e.g., Lysozyme, Bovine Serum Albumin)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200 or Superdex 200)

-

SDS-PAGE reagents

-

MALDI-TOF MS matrix and standards

Experimental Workflow

Protocol: Two-Step Aqueous Conjugation

This method is recommended to minimize potential self-polymerization of the protein if it also contains accessible carboxyl groups.

Step 1: Activation of this compound

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

-

Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM).

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Target Protein

-

Immediately after activation, add the activated this compound solution to the protein solution in Coupling Buffer. The molar ratio of activated PEG to protein should be optimized based on the desired degree of PEGylation (e.g., starting with a 10-fold molar excess of PEG).

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 3: Quenching the Reaction

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters.

Purification of the PEGylated Protein

Size-exclusion chromatography (SEC) is a widely used method for purifying PEGylated proteins from unreacted PEG and native protein. The increase in hydrodynamic radius upon PEGylation allows for efficient separation.

-

Equilibrate the SEC column with at least two column volumes of a suitable buffer (e.g., PBS).

-

Load the quenched reaction mixture onto the column.

-

Elute the sample with the equilibration buffer at a constant flow rate.

-

Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

-

Pool the fractions containing the purified PEGylated protein.

Characterization of the PEGylated Protein

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and effective method to qualitatively assess the extent of PEGylation.

-

Prepare and run an appropriate percentage polyacrylamide gel.

-

Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein.

-

Successful PEGylation will be indicated by a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein. The extent of the shift corresponds to the number of PEG chains attached.

MALDI-TOF Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry provides a more precise determination of the degree of PEGylation.

-

Prepare samples of the native and PEGylated protein with an appropriate matrix.

-

Acquire mass spectra for both samples.

-

The mass difference between the peaks of the native and PEGylated protein will correspond to the mass of the attached this compound molecules, allowing for the determination of the number of conjugated PEG chains.

Impact of PEGylation on Pharmacokinetics and Pharmacodynamics

The conjugation of PEG, including dicarboxylic acid PEGs like this compound, has a profound impact on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic proteins.

Pharmacokinetic Profile

The most significant effect of PEGylation is the extension of the plasma half-life. The increased hydrodynamic volume of the PEGylated protein reduces its renal clearance rate.

Table of Pharmacokinetic Parameters of PEGylated Interferons (as a representative example):

| Parameter | Unmodified Interferon-α | PEGylated Interferon-α | Unmodified Interferon-γ | PEGylated Interferon-γ (20 kDa PEG) | Reference(s) |

| Terminal Half-life (t½) | ~1 hour | ~65 hours | ~1 hour | ~28.6 hours | |

| Systemic Clearance (CL) | High | Significantly Reduced | High | Significantly Reduced | |

| Volume of Distribution (Vd) | High | Reduced | High | Reduced | |

| Area Under the Curve (AUC) | Low | Significantly Increased | Low | ~2,436-fold increase |

Note: The values presented are illustrative and can vary depending on the specific protein, PEG size, and animal model.

Pharmacodynamic Profile: Impact on Receptor Binding and Signaling

While PEGylation offers significant PK advantages, it can also impact the pharmacodynamics of a therapeutic protein. The steric hindrance imposed by the PEG chain can sometimes reduce the binding affinity of the protein to its target receptor. However, this potential decrease in affinity is often compensated for by the prolonged circulation time, leading to an overall enhancement of the therapeutic effect.

Table of Receptor Binding Affinity (Kd) for PEGylated Interferon-α2a:

| Ligand | Binding Affinity (Kd) to IFNAR2 | Reference |

| Unmodified Interferon-α2a | High Affinity | |

| PEGylated Interferon-α2a (40 kDa PEG) | Reduced Affinity (32-520 nM) |

Note: The reduction in affinity can vary depending on the site of PEG attachment.

Case Study: PEG-Interferon and the JAK-STAT Signaling Pathway

Interferons are a class of cytokines that play a crucial role in the immune response to viral infections and cancer. Their therapeutic use is often limited by a short in-vivo half-life. PEGylation has been successfully applied to interferons to improve their clinical efficacy.

PEG-Interferon, upon binding to its cell surface receptor (IFNAR), activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This cascade of intracellular events ultimately leads to the transcription of interferon-stimulated genes (ISGs), which are responsible for the antiviral and antiproliferative effects of interferon. While PEGylation may slightly reduce the binding affinity of interferon to its receptor, the extended half-life ensures a sustained activation of the JAK-STAT pathway, leading to a more robust and prolonged therapeutic response.

Conclusion

PEGylation with homobifunctional linkers like this compound represents a powerful and versatile strategy in modern drug development. By understanding the fundamental principles of its chemistry, mastering the experimental protocols for conjugation and purification, and appreciating its profound impact on the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, researchers can effectively leverage this technology to create more effective and patient-friendly medicines. The ability to rationally design and execute PEGylation strategies is a critical skill for any scientist or professional involved in the development of next-generation biotherapeutics.

References

- 1. PEGylation Improves the Pharmacokinetic Properties and Ability of Interferon Gamma to Inhibit Growth of a Human Tumor Xenograft in Athymic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long Acting PEGylated Interferon: Application of PEG | Biopharma PEG [biochempeg.com]

- 4. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Step-by-Step EDC/NHS Coupling with Bis-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized "zero-length" crosslinking chemistry for covalently coupling carboxyl groups to primary amines, forming stable amide bonds.[1][2] This method is instrumental in bioconjugation for applications ranging from antibody-drug conjugate (ADC) development to the functionalization of surfaces for advanced cellular imaging.[3] Bis-PEG6-acid, a homobifunctional polyethylene glycol (PEG) derivative, serves as a hydrophilic spacer with terminal carboxylic acid groups at both ends.[4] The PEG spacer enhances the solubility and bioavailability of the conjugated molecules while providing a defined distance between them.[3]

This document provides a detailed, step-by-step protocol for the two-step EDC/NHS coupling of two distinct amine-containing molecules (Molecule A and Molecule B) using this compound as a linker. The two-step process is crucial for controlling the conjugation and minimizing the formation of unwanted homodimers.

Principle of the Reaction

The EDC/NHS coupling reaction with this compound proceeds in two distinct stages to facilitate the controlled conjugation of two different amine-containing molecules.

Step 1: Activation of this compound. EDC activates one of the carboxyl groups on this compound to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. This activation step is performed in a sequential manner to control which amine-containing molecule reacts first.

Step 2: Amine Coupling. The activated Bis-PEG6-NHS ester is then introduced to the first amine-containing molecule (Molecule A), which reacts with the NHS ester to form a stable amide bond. After purification to remove excess reactants, the second carboxyl group of the this compound linker is activated in a similar manner and subsequently reacted with the second amine-containing molecule (Molecule B).

Materials and Reagents

-

This compound

-

Molecule A (containing a primary amine)

-

Molecule B (containing a primary amine)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.0)

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

Experimental Protocols

Protocol 1: Step-wise Conjugation of Two Different Amine-Containing Molecules

This protocol is designed to sequentially conjugate two different molecules (Molecule A and Molecule B) to the this compound linker, minimizing the formation of homodimers.

Part 1: Activation of this compound and Conjugation to Molecule A

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

Dissolve this compound in Activation Buffer.

-

Dissolve Molecule A in Coupling Buffer.

-

-

Activation of the First Carboxyl Group:

-

In a reaction tube, combine this compound and a 1.5 to 2-fold molar excess of both EDC and NHS.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Molecule A:

-

Immediately add a 1.5 to 10-fold molar excess of the activated Bis-PEG6-NHS ester solution to the Molecule A solution. The optimal ratio should be determined empirically.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of Molecule A-PEG6-acid Intermediate:

-

Remove excess EDC, NHS, and unreacted Molecule A by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. Dialysis can also be used for larger molecules.

-

Part 2: Activation of the Second Carboxyl Group and Conjugation to Molecule B

-

Reagent Preparation:

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

Dissolve Molecule B in Coupling Buffer.

-

-

Activation of the Second Carboxyl Group:

-

To the purified Molecule A-PEG6-acid intermediate, add a 1.5 to 2-fold molar excess of both EDC and NHS.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Molecule B:

-

Add a 1.5 to 10-fold molar excess of Molecule B to the activated Molecule A-PEG6-NHS ester solution.

-

Ensure the pH of the reaction mixture is maintained at 7.2-7.5.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., hydroxylamine or Tris-HCl) to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Final Purification:

-

Purify the final A-PEG6-B conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.

-

Data Presentation

Table 1: Recommended Molar Ratios and Reaction Conditions for EDC/NHS Coupling with this compound

| Parameter | Recommended Range | Rationale |

| Activation Step | ||

| pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups. |

| EDC:this compound (molar ratio) | 1.5:1 to 5:1 | A molar excess of EDC drives the formation of the O-acylisourea intermediate. |

| NHS:this compound (molar ratio) | 1.5:1 to 5:1 | A molar excess of NHS stabilizes the intermediate as an NHS ester. |

| Activation Time | 15 - 30 minutes | Sufficient time for activation at room temperature. |

| Coupling Step | ||

| pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |

| Activated Linker:Amine (molar ratio) | 1.5:1 to 10:1 | A molar excess of the activated linker can improve conjugation efficiency. |

| Reaction Time | 2 hours to overnight | Depends on the reactivity of the amine and desired yield. |

| Temperature | Room Temperature or 4°C | Lower temperatures can minimize hydrolysis of the NHS ester. |

| Quenching Step | ||

| Quenching Agent Concentration | 10 - 50 mM | Sufficient to deactivate unreacted NHS esters. |

| Quenching Time | 15 - 30 minutes | Adequate time for the quenching reaction to complete. |

Mandatory Visualizations

References

Activating Carboxyl Groups of Bis-PEG6-acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of the terminal carboxyl groups of Bis-PEG6-acid. This homobifunctional PEG derivative is a versatile tool in bioconjugation, drug delivery, and surface modification, enabling the crosslinking of molecules or the attachment to amine-containing surfaces. The hydrophilic nature of the polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.[1][2]

The most common and efficient method for activating carboxylic acids for reaction with primary amines is the formation of an N-hydroxysuccinimide (NHS) ester.[] This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).[4][5]

Chemical Activation Pathway

The activation of this compound with EDC and NHS proceeds in two main steps. First, the EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be susceptible to hydrolysis. The addition of NHS allows for the formation of a more stable NHS ester, which can then efficiently react with primary amines to form a stable amide bond.

Caption: Activation of this compound via EDC/NHS chemistry.

Experimental Protocols

Two primary protocols are provided: one utilizing an aqueous environment, suitable for molecules that are sensitive to organic solvents, and another using an organic solvent, which can be advantageous for reactions where the starting materials have limited aqueous solubility.

Protocol 1: Activation in Aqueous Buffer

This method is ideal for the direct activation of this compound for subsequent conjugation to proteins, peptides, or other biomolecules in an aqueous environment.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Amine-containing molecule for conjugation

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO or DMF) if they are not readily soluble in the aqueous buffer.

-

Activation Reaction:

-

Dissolve this compound in Activation Buffer.

-

Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2- to 10-fold molar excess of each.

-